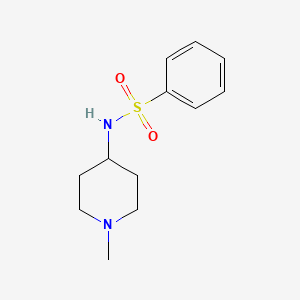![molecular formula C24H30N2O3 B5106398 ethyl 4-(2-phenylethyl)-1-[3-(4-pyridinyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B5106398.png)
ethyl 4-(2-phenylethyl)-1-[3-(4-pyridinyl)propanoyl]-4-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(2-phenylethyl)-1-[3-(4-pyridinyl)propanoyl]-4-piperidinecarboxylate is a chemical compound that is commonly used in scientific research. It is a piperidinecarboxylate derivative that is known for its potential therapeutic applications. The compound is synthesized using a specific method, and its mechanism of action has been studied extensively in recent years.
Mécanisme D'action
The mechanism of action of ethyl 4-(2-phenylethyl)-1-[3-(4-pyridinyl)propanoyl]-4-piperidinecarboxylate is not fully understood. However, it is known to act as an inhibitor of certain enzymes, including histone deacetylases (HDACs) and phosphodiesterases (PDEs). HDACs are enzymes that play a role in the regulation of gene expression, while PDEs are enzymes that regulate cyclic nucleotide signaling pathways. Inhibition of these enzymes by ethyl 4-(2-phenylethyl)-1-[3-(4-pyridinyl)propanoyl]-4-piperidinecarboxylate may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Ethyl 4-(2-phenylethyl)-1-[3-(4-pyridinyl)propanoyl]-4-piperidinecarboxylate has been shown to have various biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, the compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. The compound has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 4-(2-phenylethyl)-1-[3-(4-pyridinyl)propanoyl]-4-piperidinecarboxylate has several advantages for lab experiments. The compound is relatively easy to synthesize and has been extensively studied in scientific research. In addition, the compound has potential therapeutic applications in the treatment of various diseases, making it a promising candidate for further research. However, there are also limitations to using this compound in lab experiments. The compound may have off-target effects, and its mechanism of action is not fully understood.
Orientations Futures
There are several future directions for research on ethyl 4-(2-phenylethyl)-1-[3-(4-pyridinyl)propanoyl]-4-piperidinecarboxylate. One area of research could focus on the development of more potent derivatives of the compound with improved selectivity and efficacy. Another area of research could involve the investigation of the compound's potential therapeutic applications in the treatment of other diseases, such as cardiovascular disease and metabolic disorders. Additionally, further studies could be conducted to better understand the compound's mechanism of action and its potential off-target effects.
Méthodes De Synthèse
Ethyl 4-(2-phenylethyl)-1-[3-(4-pyridinyl)propanoyl]-4-piperidinecarboxylate is synthesized using a specific method. The method involves the reaction of ethyl 4-piperidinecarboxylate with 2-phenylethyl bromide in the presence of potassium carbonate. The resulting product is then reacted with 3-(4-pyridinyl)propanoic acid in the presence of N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to yield the final product.
Applications De Recherche Scientifique
Ethyl 4-(2-phenylethyl)-1-[3-(4-pyridinyl)propanoyl]-4-piperidinecarboxylate has been extensively studied in scientific research. The compound has potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. The compound has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. In addition, the compound has been shown to have neuroprotective effects in animal models of neurological disorders.
Propriétés
IUPAC Name |
ethyl 4-(2-phenylethyl)-1-(3-pyridin-4-ylpropanoyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O3/c1-2-29-23(28)24(13-10-20-6-4-3-5-7-20)14-18-26(19-15-24)22(27)9-8-21-11-16-25-17-12-21/h3-7,11-12,16-17H,2,8-10,13-15,18-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWVYFAVELNQHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)CCC2=CC=NC=C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(3,4-dimethylphenoxy)propyl]morpholine](/img/structure/B5106315.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(methylthio)propanamide](/img/structure/B5106322.png)
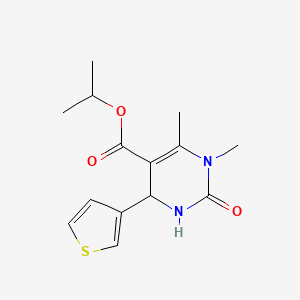
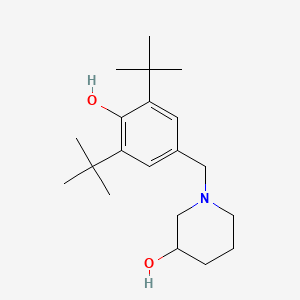
![5-[(4-acetyl-1-piperazinyl)carbonyl]-2-(2-phenylethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B5106371.png)
![4-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1-(4-methoxybenzyl)-2-triazen-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5106381.png)
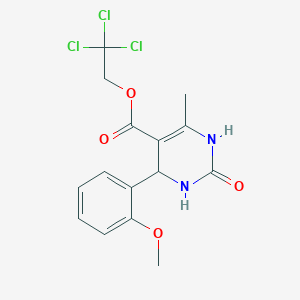
![N-[1-(aminocarbonyl)-2-(4-chlorophenyl)vinyl]-4-methoxybenzamide](/img/structure/B5106391.png)
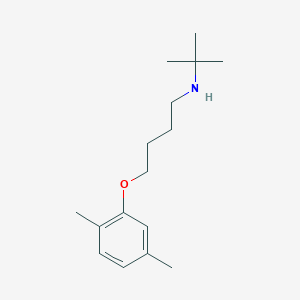
![1-(3-bromophenyl)-4-{[5-(2-hydroxy-5-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B5106410.png)
![1-(3-chlorophenyl)-4-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5106412.png)

![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazole-4,5-dione 4-[(2,4,6-tribromophenyl)hydrazone]](/img/structure/B5106423.png)
